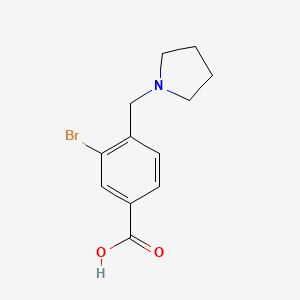
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is an organic compound with a molecular formula of C12H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pyrrolidinylmethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 3-bromobenzoic acid. This is followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-(1-pyrrolidinylmethyl)benzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines could produce amide derivatives.
Aplicaciones Científicas De Investigación
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pyrrolidinylmethyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-bromobenzoic acid: Lacks the pyrrolidinylmethyl group, making it less versatile in certain applications.
4-(1-pyrrolidinylmethyl)benzoic acid: Lacks the bromine atom, which may reduce its reactivity in some chemical reactions.
3-bromo-4-methylbenzoic acid: Substitutes a methyl group instead of a pyrrolidinylmethyl group, affecting its biological activity and chemical properties.
Uniqueness
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is unique due to the combination of the bromine atom and the pyrrolidinylmethyl group. This dual substitution provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrNO2 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
3-bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(12(15)16)3-4-10(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Clave InChI |
XXIDNPUDCJBHCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
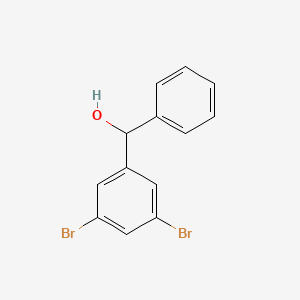
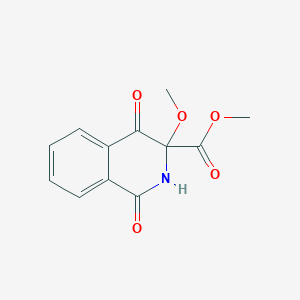
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)
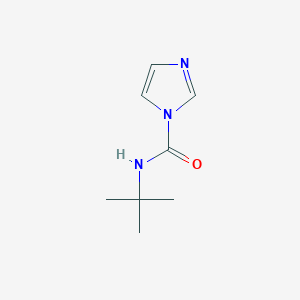
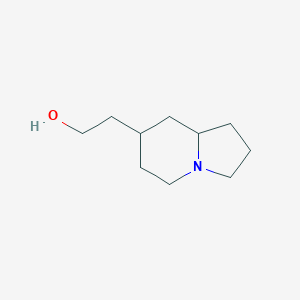
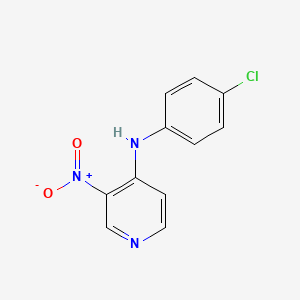
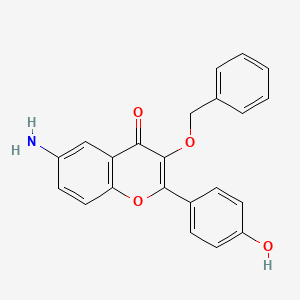

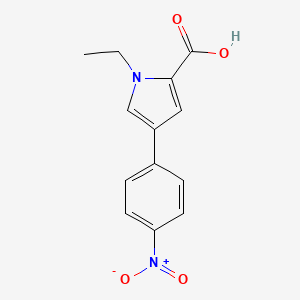
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
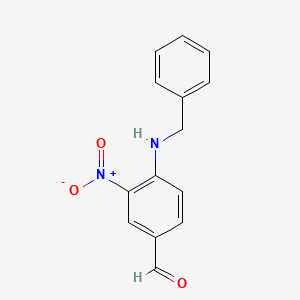
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
